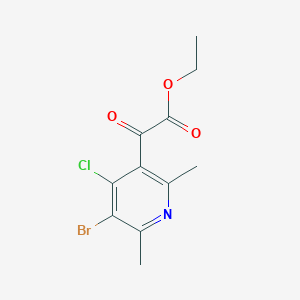
Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate
Cat. No. B8443739
M. Wt: 320.56 g/mol
InChI Key: VWNDZBVCAYDOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09193720B2
Procedure details


To a stirred mixture of 3,5-dibromo-4-chloro-2,6-dimethylpyridine (14.94 g, 49.9 mmol) and Cu(I)Br Me2S (0.513 g, 2.495 mmol) in THF (50 mL) was added drop wise 2M iPrMgCl/THF (26.2 ml, 52.4 mmol) at −30° C. over 5 min. Then, the resulting slurry was warmed to −10° C. over 30 min and stirred for 30 min. The homogeneous brown reaction mixture was rapidly transferred via cannula to a solution of ethyl 2-chloro-2-oxoacetate (6.14 ml, 54.9 mmol, degassed for 5 min by bubbling N2 through the solution) in THF (50 mL) maintained at −30° C. The resulting reaction mixture was stirred (1.5 h) while warming to 0° C. Then, taken up in to Et2O (200 mL), washed with 1:1 sat Na2CO3/1M NH4Cl (3×50 mL), dried (MgSO4), filtered and concentrated to give brown viscous oil. Flash chromatography using 2.5, 5 and 7.5% EtOAc/Hex afforded ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate (14.37 g, 44.8 mmol, 90% yield) as white solid. 1H NMR (400 MHz, CDCl3) δ 4.42 (q, J=7.0 Hz, 2H), 2.76 (s, 3H), 2.46 (s, 3H), 1.41 (t, J=7.2 Hz, 3H). LCMS (M+H)=322.1.

[Compound]
Name
Cu(I)Br Me2S
Quantity
0.513 g
Type
reactant
Reaction Step One


Name
iPrMgCl THF
Quantity
26.2 mL
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:11])=[N:4][C:5]([CH3:10])=[C:6]([Br:9])[C:7]=1[Cl:8].C([Mg]Cl)(C)C.C1COCC1.Cl[C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25].CCOCC>C1COCC1.CCOC(C)=O>[Br:9][C:6]1[C:7]([Cl:8])=[C:2]([C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:3]([CH3:11])=[N:4][C:5]=1[CH3:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.94 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=C(C1Cl)Br)C)C
|
[Compound]
|
Name
|
Cu(I)Br Me2S
|
|
Quantity
|
0.513 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
iPrMgCl THF
|
|
Quantity
|
26.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl.C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed for 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling N2 through the solution) in THF (50 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at −30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred (1.5 h)
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while warming to 0° C
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1:1
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give brown viscous oil
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C(=NC1C)C)C(C(=O)OCC)=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 44.8 mmol | |
| AMOUNT: MASS | 14.37 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
